1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one is an organic compound characterized by its unique structure, which includes a phenyl group substituted with a 4-bromo-1H-pyrazole moiety. The compound has the molecular formula and a molecular weight of 265.11 g/mol. It is commonly identified by its CAS number 1517800-84-8 and is noted for its potential applications in medicinal chemistry and material science due to its interesting chemical properties and biological activities .
The chemical reactivity of 1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one includes:
These reactions make it a versatile intermediate in organic synthesis .
The biological activity of 1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one has been explored in various studies. It exhibits notable activities such as:
Several synthesis methods have been proposed for 1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one:
The applications of 1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one span various fields:
Interaction studies involving 1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one have focused on its binding affinity with various biological targets:
These studies are crucial for understanding how this compound might be utilized effectively in medicinal chemistry .
Several compounds share structural similarities with 1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Bromoacetophenone | Structure | Lacks the pyrazole moiety but retains similar reactivity. |
| 3-(4-Methylpyrazolyl)phenyl ethanone | Similar structure with a methyl group | Exhibits different biological activity due to methyl substitution. |
| 5-(4-Bromophenyl)-3-methylpyrazole | Contains a different pyrazole substitution | Potentially different pharmacological profiles due to structural variations. |
The uniqueness of 1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one lies in its specific combination of bromination and pyrazole functionality, which may confer distinct biological activities compared to these similar compounds .